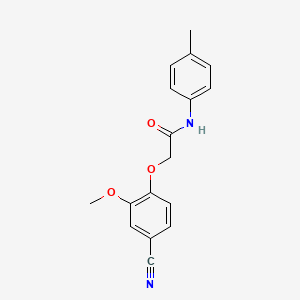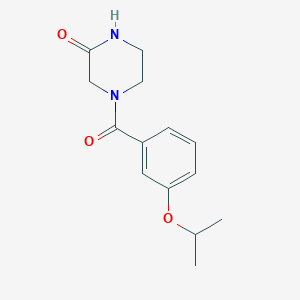
1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride, also known as IPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of beta-adrenergic receptor antagonists and has been shown to have potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride is primarily through the inhibition of beta-adrenergic receptors. It specifically targets the beta-1 adrenergic receptor subtype, which is predominantly expressed in the heart. By blocking this receptor, this compound reduces the activity of the sympathetic nervous system, resulting in a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, resulting in a decrease in heart rate and blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride for lab experiments is its specificity for the beta-1 adrenergic receptor subtype. This allows for more targeted and specific experiments, particularly in the cardiovascular system. However, one limitation of this compound is its potential for off-target effects, particularly in the presence of other beta-blockers. This can complicate experiments and may require additional controls and precautions.
未来方向
There are several future directions for the study of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride. One area of interest is its potential therapeutic applications in anxiety and depression. Further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant effects and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases. Additional studies are needed to determine its anti-inflammatory effects and to explore its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its specificity for the beta-1 adrenergic receptor subtype makes it a valuable tool for targeted experiments in the cardiovascular system. This compound has potential therapeutic applications in various diseases, particularly in the treatment of hypertension, heart failure, anxiety, and depression. Further studies are needed to explore its mechanisms of action and potential therapeutic applications in inflammatory diseases.
合成方法
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride involves the reaction of 4-isopropylphenol with benzylpiperazine in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with 3-chloro-1,2-propanediol to obtain this compound. The synthesis method is relatively simple and has been widely used in the production of this compound for scientific research purposes.
科学研究应用
1-(4-benzyl-1-piperazinyl)-3-(4-isopropylphenoxy)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant effect on the cardiovascular system, particularly in the treatment of hypertension and heart failure. This compound has also been studied for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-19(2)21-8-10-23(11-9-21)27-18-22(26)17-25-14-12-24(13-15-25)16-20-6-4-3-5-7-20;;/h3-11,19,22,26H,12-18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJQZQZNCKFVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068247.png)
![1-methyl-17-(3-pyridinylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5068255.png)
![1-(4-{4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5068258.png)
![N-[2-(4-chlorophenyl)-1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5068263.png)
![ethyl 7-cyclopropyl-3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5068268.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-4-methoxybenzamide](/img/structure/B5068270.png)

![2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5068278.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5068296.png)

![3-[(2-oxo-3-phenylpropyl)thio]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5068314.png)
![{(2S*)-1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B5068325.png)
![(2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5068335.png)
